3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl-

Description

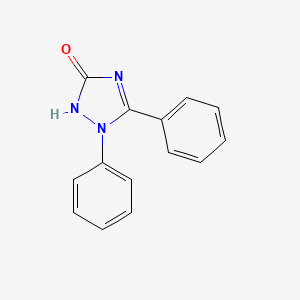

3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl- is a heterocyclic compound featuring a triazole ring substituted with phenyl groups at positions 1 and 5 and a ketone group at position 2. This structure confers unique physicochemical properties, making it relevant in pharmaceuticals, agrochemicals, and materials science. The compound’s synthesis typically involves cyclization reactions, though specific methodologies are proprietary or under patent protection .

Industrial production data (2020–2025) indicate a growing market for this compound, driven by its applications in specialty chemicals. Global production capacity is projected to increase by 6.8% annually, with China dominating supply chains due to cost-effective manufacturing . The compound’s molecular stability and functional versatility underpin its demand, though challenges include regulatory hurdles and competition from structurally analogous triazoles.

Structure

3D Structure

Properties

CAS No. |

19382-50-4 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

2,3-diphenyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C14H11N3O/c18-14-15-13(11-7-3-1-4-8-11)17(16-14)12-9-5-2-6-10-12/h1-10H,(H,16,18) |

InChI Key |

CCMRHGMLYXVEEF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)NN2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Classical Cyclization of Semicarbazones

One of the most established routes to synthesize 1,2,4-triazol-3-ones involves the cyclization of semicarbazone precursors derived from aryl aldehydes or ketones.

- Starting Materials : Aromatic aldehydes (e.g., benzaldehyde derivatives) react with semicarbazide hydrochloride to form semicarbazones.

- Cyclization Conditions : Acidic or basic catalysis under reflux conditions promotes intramolecular cyclization to yield the 1,2,4-triazol-3-one ring system.

- Example : The synthesis of 4,5-diphenyl-2H-1,2,4-triazol-3(4H)-one derivatives was reported by Yogeeswari et al. (2009), where diphenyl-substituted semicarbazones underwent cyclization to form the target triazolones with good yields.

Aryl aldehyde + semicarbazide → semicarbazone → (acid/base, heat) → 1,2,4-triazol-3-one derivative

Palladium-Catalyzed Cascade Carbonylative Synthesis

A modern and efficient synthetic approach involves palladium-catalyzed carbonylation reactions:

- Method : Hydrazonoyl chlorides react with sodium azide (NaN3) in the presence of a palladium catalyst under carbonylative conditions.

- Outcome : This cascade reaction forms 1,2,4-triazol-3-ones in a single step with high selectivity.

- Reference : Du et al. (2021) demonstrated this method, which is notable for its mild conditions and scalability.

Copper-Promoted Oxidative N–N Bond Formation

Another innovative method involves copper-mediated oxidative cyclization:

- Starting Materials : Amidines and isocyanates.

- Process : Copper catalyzes the oxidative formation of the N–N bond, leading to ring closure and formation of the triazolone.

- Advantages : This method avoids harsh reagents and offers a direct route to 1,2,4-triazol-3-ones.

- Reference : Recent work by Kuvakin et al. (2024) highlights this approach as a green and efficient synthetic route.

Ring-Chain Isomerism and Semicarbazone-Based Synthesis

- Insight : Studies on ring-chain isomerism of aldehyde 2-alkylsemicarbazones provide mechanistic understanding and alternative synthetic pathways.

- Application : This knowledge aids in optimizing conditions for the synthesis of 2-alkyl-2,4-dihydro-3H-1,2,4-triazol-3-ones, structurally related to the diphenyl derivative.

- Reference : Kuvakin et al. (2023) combined experimental and theoretical studies to refine synthetic strategies.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

- The classical semicarbazone cyclization remains a reliable method for synthesizing diphenyl-substituted 1,2,4-triazol-3-ones, with yields typically ranging from 70% to 85%. The reaction is generally performed under acidic or basic reflux conditions, which facilitate ring closure.

- The palladium-catalyzed carbonylative synthesis offers a convergent and efficient route, enabling kilogram-scale production with high purity and yield. This method is advantageous for industrial applications due to its operational simplicity and mild reaction conditions.

- Copper-promoted oxidative N–N bond formation represents a green chemistry approach, minimizing hazardous reagents and waste. This method also allows for structural diversity by varying amidine and isocyanate substrates.

- Mechanistic studies on ring-chain isomerism of semicarbazones provide valuable insights into optimizing reaction conditions and improving selectivity for the desired triazolone isomer.

- The compound’s preparation is often tailored depending on the desired substitution pattern and scale, with modern catalytic methods increasingly favored for their efficiency and environmental benefits.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the triazole ring into more reduced forms, such as dihydrotriazoles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the triazole ring itself.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation reagents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce dihydrotriazoles. Substitution reactions can result in halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of triazoles exhibit potent antifungal properties. For instance, studies have shown that compounds similar to 3H-1,2,4-triazol-3-one effectively inhibit the growth of various fungal pathogens. This is particularly relevant in agricultural applications where such compounds can be used as fungicides to protect crops from fungal infections.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer potential. In vitro studies indicate that 3H-1,2,4-triazol-3-one compounds can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for cancer cell proliferation. This property opens avenues for developing novel anticancer therapies.

Drug Development

The unique structure of 3H-1,2,4-triazol-3-one allows it to interact with biological targets effectively. As a result, it has been explored as a scaffold in drug design for various therapeutic areas including:

- Anti-inflammatory drugs

- Antimicrobial agents

The compound's ability to modulate biological pathways makes it a candidate for further pharmaceutical exploration.

Agricultural Chemicals

Due to its antifungal properties, 3H-1,2,4-triazol-3-one is being researched for use in agricultural chemicals. Its application as a fungicide can help manage crop diseases effectively and sustainably.

Chemical Synthesis

The triazole ring is a versatile component in organic synthesis. Compounds like 3H-1,2,4-triazol-3-one can serve as intermediates in the synthesis of more complex molecules used in various chemical industries.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of microorganisms by interfering with essential metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 3H-1,2,4-Triazol-3-one Derivatives

Key Observations:

- Functional Group Impact : The ketone group in 3H-1,2,4-Triazol-3-one derivatives enhances electrophilicity, facilitating nucleophilic addition reactions. In contrast, the amine group in 1H-1,2,4-Triazol-3-amine increases basicity, making it suitable for drug design . The methylthio substituent in 3-(methylthio)-1,5-diphenyl-1H-1,2,4-triazole improves lipophilicity, enhancing corrosion inhibition .

- Substituent Effects : Phenyl groups at positions 1 and 5 (as in the target compound) contribute to steric hindrance and π-π stacking, improving thermal stability. The isopropyl group in the herbicidal analogue reduces water solubility, favoring soil persistence .

Market and Regulatory Considerations

The global market for 3H-1,2,4-Triazol-3-one derivatives is valued at $42 million (2025 estimate), with agrochemicals accounting for 58% of demand . In contrast, 1H-1,2,3-triazoles dominate pharmaceutical markets, with a projected CAGR of 8.2% (2025–2030) due to their role in anticancer drug development . Regulatory challenges for triazolones include stringent environmental regulations on ketone-containing compounds, whereas methylthio derivatives face fewer restrictions .

Biological Activity

3H-1,2,4-Triazol-3-one, 1,2-dihydro-1,5-diphenyl (commonly referred to as diphenyltriazolone) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : CHNO

- Molecular Weight : 244.26 g/mol

- CAS Number : Not explicitly listed in the sources but related compounds have CAS numbers like 932-64-9 for derivatives.

Anticonvulsant Activity

Research indicates that certain derivatives of triazolones exhibit anticonvulsant properties. A study evaluated a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones and found that approximately one-third demonstrated significant activity against both maximal electroshock and pentylenetetrazole-induced seizures in mice. Notably, compound 45 from this series was effective against various seizure models and protected neuronal integrity in gerbils subjected to hypoxic conditions .

Antitumor Activity

Triazolone derivatives have also been investigated for their cytotoxic effects on cancer cell lines. In vitro studies assessed the antiproliferative potency of various compounds against human cancer cell lines using the crystal violet microtiter plate assay. Some derivatives showed promising results with IC values indicating effective inhibition of cancer cell growth. For instance, specific sulfonamide derivatives demonstrated moderate cytotoxicity against cervical and bladder cancer cells .

The mechanisms underlying the biological activities of diphenyltriazolone derivatives include:

- GABAergic Modulation : Some studies suggest that the anticonvulsant effects may not be mediated through traditional pathways involving benzodiazepine or NMDA receptors but rather through alternative mechanisms that require further elucidation.

- Inhibition of Tumor Growth : The cytotoxic effects observed in cancer cells are likely due to the induction of apoptosis and disruption of cell cycle progression. These compounds may interact with cellular pathways that regulate proliferation and survival.

Case Study 1: Anticonvulsant Efficacy

A study conducted on a series of triazolone compounds revealed that compound 45 exhibited a significant reduction in seizure frequency in animal models when tested against multiple convulsant agents. This compound also showed neuroprotective effects against induced neuronal degeneration .

Case Study 2: Cytotoxicity Against Cancer Cells

In a comparative analysis of various triazolone derivatives, a particular sulfonamide derivative (5e) was identified as having an IC value of 14.74 µM against SISO cervical cancer cells. This highlights the potential for these compounds as lead candidates for further development in cancer therapy .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 244.26 g/mol |

| Anticonvulsant Activity | Effective against seizures |

| Cytotoxicity (IC) | 14.74 µM (cervical cancer) |

Q & A

Q. What are the established synthetic routes for 3H-1,2,4-Triazol-3-one derivatives, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cyclocondensation of phenyl-substituted hydrazines with carbonyl precursors under reflux conditions. Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (40–100°C), and catalyst choice (e.g., acidic or basic conditions). For example, triazolone derivatives with substituted phenyl groups often require stepwise purification via column chromatography to isolate diastereomers . Variations in substituent positions (e.g., 1,5-diphenyl vs. 1,3-diphenyl) can alter steric hindrance, affecting reaction kinetics and final purity .

Q. How is the structural characterization of 1,5-diphenyl-substituted triazolones validated, and what analytical techniques are critical?

Methodological Answer: Use a combination of ¹H/¹³C NMR (to confirm substituent positions and dihydro tautomerization), FT-IR (to identify carbonyl stretching at ~1700 cm⁻¹), and HRMS (for molecular ion verification). X-ray crystallography is recommended to resolve ambiguities in ring conformation, particularly when substituents induce non-planar geometries .

Q. What biological activities have been reported for triazolone derivatives, and how are these assays designed?

Methodological Answer: Triazolones are screened for antifungal activity using Candida albicans or Aspergillus fumigatus models via broth microdilution (CLSI M27/M38 protocols). Structure-activity relationship (SAR) studies highlight the importance of the 1,5-diphenyl motif for disrupting fungal cytochrome P450 enzymes. Positive controls (e.g., fluconazole) and cytotoxicity assays (e.g., HEK293 cells) are mandatory to validate selectivity .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for triazolone derivatives be resolved?

Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, inoculum size) or compound solubility. To address this:

- Standardize solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).

- Use isogenic fungal strains to eliminate genetic variability.

- Perform dose-response curves with triplicate technical replicates . Cross-reference with computational docking studies (e.g., CYP51 enzyme binding affinity) to correlate biological activity with molecular interactions .

Q. What experimental designs are optimal for studying the environmental fate of triazolone derivatives?

Methodological Answer: Adopt a tiered approach:

- Laboratory phase : Measure hydrolysis rates (pH 4–9), photolysis under UV/visible light, and soil sorption coefficients (Koc) using OECD guidelines.

- Field phase : Track degradation products via LC-MS/MS in simulated ecosystems. Long-term studies (e.g., 6–12 months) are critical to assess bioaccumulation potential in aquatic organisms .

Q. How can synthetic routes be optimized to minimize byproducts in multi-step triazolone synthesis?

Methodological Answer:

- Employ DoE (Design of Experiments) to identify critical factors (e.g., temperature, stoichiometry).

- Use in-situ monitoring (e.g., ReactIR) to detect intermediates and terminate reactions at optimal conversion points.

- Replace traditional workup methods with membrane filtration or crystallization-driven purification .

Q. What computational tools are effective for predicting the reactivity of triazolone derivatives?

Methodological Answer:

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model tautomerization energetics and substituent effects on ring strain.

- Molecular dynamics simulations to study solvent interactions and stability of crystalline forms.

- QSAR models incorporating Hammett constants (σ) of substituents to predict biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.